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Cat. No.: B3420894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PD153035 Hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase. This document provides an in-depth technical guide

on its mechanism of action, biochemical and cellular activity, and detailed protocols for its use

in experimental settings. The information is intended to support researchers and drug

development professionals in utilizing PD153035 Hydrochloride as a tool for investigating

EGFR signaling and as a reference compound in drug discovery programs.

Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase

that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a

hallmark of numerous human cancers, making it a prime target for therapeutic intervention.

PD153035 Hydrochloride has emerged as a valuable research tool due to its exceptional

potency and selectivity for EGFR, enabling the specific interrogation of EGFR-mediated

signaling pathways.
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Property Value

Chemical Name
N-(3-bromophenyl)-6,7-dimethoxy-4-

quinazolinamine, monohydrochloride

Synonyms AG-1517, SU-5271, ZM-252868

Molecular Formula C₁₆H₁₄BrN₃O₂ · HCl

Molecular Weight 396.67 g/mol

Solubility Soluble in DMSO (up to 2 mg/mL with warming)

Storage Store at 2-8°C, desiccated.

Mechanism of Action
PD153035 acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By

binding to the ATP-binding pocket of the EGFR kinase, it prevents the autophosphorylation of

the receptor upon ligand binding. This blockade of autophosphorylation inhibits the initiation of

downstream signaling cascades, ultimately leading to a reduction in cell proliferation and

survival in EGFR-dependent cells.

Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of

EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine

residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for

various adaptor proteins and enzymes, which in turn activate downstream signaling pathways,

including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell growth and

survival. PD153035 directly inhibits the initial autophosphorylation step, thereby blocking the

activation of these critical pathways.[1]
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Caption: EGFR signaling pathway and the point of inhibition by PD153035.

Quantitative Data
Table 1: In Vitro Kinase Inhibition

Target Assay Type IC₅₀ Value Kᵢ Value Reference(s)

EGFR Cell-free assay 25 pM 6 pM [2]

EGFR Cell-free assay 29 pM 5.2 pM

Table 2: Cellular Activity
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Cell Line
Cancer
Type

Assay Type
IC₅₀ Value
(µM)

Notes
Reference(s
)

A431
Epidermoid

Carcinoma

Monolayer

Growth
< 1

EGFR-

overexpressi

ng

[3]

DiFi

Colorectal

Adenocarcino

ma

Monolayer

Growth
< 1

EGFR-

overexpressi

ng

[3]

DU145
Prostate

Carcinoma

Monolayer

Growth
< 1

EGFR-

overexpressi

ng

[3]

MDA-MB-468

Breast

Adenocarcino

ma

Monolayer

Growth
< 1

EGFR-

overexpressi

ng

[3]

ME180
Cervical

Carcinoma

Monolayer

Growth
< 1

EGFR-

overexpressi

ng

[3]

Various

HER2/neu-

overexpressi

ng

Heregulin-

dependent

Tyr Phos.

Not reached

(up to 2.5

µM)

PD153035 is

significantly

less potent

against

HER2/neu.[3]

[3]

Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of PD153035 against

EGFR kinase in a cell-free system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9815602/
https://pubmed.ncbi.nlm.nih.gov/9815602/
https://pubmed.ncbi.nlm.nih.gov/9815602/
https://pubmed.ncbi.nlm.nih.gov/9815602/
https://pubmed.ncbi.nlm.nih.gov/9815602/
https://pubmed.ncbi.nlm.nih.gov/9815602/
https://pubmed.ncbi.nlm.nih.gov/9815602/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Reagents:
- Recombinant EGFR Kinase

- Kinase Buffer
- ATP

- Substrate (e.g., Poly(Glu,Tyr) 4:1)
- PD153035 dilutions

Add EGFR kinase to microplate wells

Add PD153035 dilutions to wells and incubate

Initiate reaction by adding ATP/Substrate mix

Incubate at 30°C for a defined period (e.g., 30-60 min)

Stop reaction and measure kinase activity
(e.g., using ADP-Glo™ Kinase Assay)

Analyze data to determine IC₅₀ value

Click to download full resolution via product page

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Materials:

Recombinant human EGFR kinase domain
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Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50

µM DTT)[4]

ATP

EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)

PD153035 Hydrochloride

DMSO

96-well or 384-well plates

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Plate reader

Procedure:

Prepare PD153035 Dilutions: Prepare a stock solution of PD153035 in DMSO. Perform

serial dilutions in kinase buffer to achieve the desired final concentrations.

Enzyme Preparation: Dilute the recombinant EGFR kinase in kinase buffer to the desired

concentration.

Assay Setup: To each well of the microplate, add the diluted EGFR kinase.

Inhibitor Addition: Add the serially diluted PD153035 or vehicle control (DMSO) to the wells.

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor

binding.

Reaction Initiation: Prepare a solution of ATP and EGFR substrate in kinase buffer. Add this

solution to each well to start the kinase reaction.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Detection: Stop the reaction and measure the kinase activity according to the manufacturer's

protocol of the chosen detection reagent (e.g., by measuring ADP production).
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Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the

PD153035 concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of PD153035 on the proliferation of

cancer cell lines.

Seed cells in a 96-well plate and allow to attach overnight

Treat cells with various concentrations of PD153035

Incubate for a specified duration (e.g., 72 hours)

Add MTT reagent to each well and incubate

Add solubilization solution (e.g., DMSO) to dissolve formazan crystals

Measure absorbance at 570 nm

Calculate cell viability and determine IC₅₀ value

Click to download full resolution via product page
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Caption: Workflow for a cell proliferation assay using the MTT method.

Materials:

Cancer cell line of interest (e.g., A431)

Complete cell culture medium

PD153035 Hydrochloride

DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.[5]

Drug Treatment: Prepare serial dilutions of PD153035 in complete culture medium. Replace

the medium in the wells with the medium containing the different concentrations of

PD153035. Include a vehicle control (DMSO).

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO₂.

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and

incubate for 2-4 hours at 37°C.[5]

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b3420894?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_PF_06843195.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_with_PF_06843195.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the logarithm of the PD153035 concentration to determine the

IC₅₀ value.

Western Blot for EGFR Phosphorylation
This protocol outlines the steps to analyze the effect of PD153035 on EGFR

autophosphorylation in cells.

Materials:

Cancer cell line (e.g., A431)

Serum-free and complete cell culture medium

EGF

PD153035 Hydrochloride

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3420894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the

cells overnight. Pre-treat the cells with various concentrations of PD153035 for a specified

time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g.,

15 minutes).[6]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the

proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer and then

incubate with the primary antibody against phospho-EGFR overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-

conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and

an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies

against total EGFR and a loading control to normalize the data.

Selectivity Profile
PD153035 demonstrates high selectivity for EGFR over other tyrosine kinases. At

concentrations where it potently inhibits EGFR, it shows little to no effect on other receptor

tyrosine kinases such as PDGFR, FGFR, and InsR, as well as non-receptor tyrosine kinases

like Src. However, it does exhibit some inhibitory activity against the closely related HER2/neu

receptor, albeit at significantly higher concentrations than those required for EGFR inhibition.[3]

Conclusion
PD153035 Hydrochloride is a powerful and specific inhibitor of EGFR tyrosine kinase, making

it an indispensable tool for cancer research and drug discovery. Its high potency and selectivity

allow for the precise investigation of EGFR signaling pathways and their role in cancer biology.

The experimental protocols provided in this guide offer a framework for utilizing PD153035 to
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assess its biochemical and cellular effects, facilitating further research into EGFR-targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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